The compound H-Tyrosine-Proline-Alanine-Amide, also known as H-Tyr-Pro-Ala-NH2, is a tetrapeptide consisting of the amino acids tyrosine, proline, and alanine, with an amide group at the terminal end. This compound is of interest in various fields, including biochemistry and pharmacology, due to its structural properties and potential biological activities.
H-Tyrosine-Proline-Alanine-Amide can be synthesized in laboratory settings using solid-phase peptide synthesis techniques. The raw materials for its synthesis include protected forms of the constituent amino acids, typically obtained from commercial suppliers specializing in biochemical reagents.
This compound belongs to the class of peptides specifically categorized as tetrapeptides. Tetrapeptides are short chains of four amino acids linked by peptide bonds. H-Tyrosine-Proline-Alanine-Amide is classified under bioactive peptides, which are known to exert various physiological effects.
The synthesis of H-Tyrosine-Proline-Alanine-Amide can be accomplished through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a resin-bound growing peptide chain.
Technical Details:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized peptide .
The molecular structure of H-Tyrosine-Proline-Alanine-Amide can be represented as follows:
The structure features:
The structural data can be analyzed using various techniques:
H-Tyrosine-Proline-Alanine-Amide can participate in several chemical reactions typical for peptides:
Technical Details:
The mechanism of action for peptides like H-Tyrosine-Proline-Alanine-Amide often involves interaction with biological receptors or enzymes.
Studies utilizing receptor assays and cellular models provide data on binding affinities and biological effects, which are crucial for understanding its pharmacological potential .
Relevant analytical methods such as HPLC can be employed to assess purity and stability over time .
H-Tyrosine-Proline-Alanine-Amide has several applications in scientific research:
The discovery of H-Tyr-Pro-Ala-NH2 emerged from systematic investigations into endogenous neuropeptides during the 1980s, a period marked by intense focus on natural peptide hormones and their synthetic analogs. Researchers sought to identify minimal bioactive sequences by truncating larger neuropeptides like dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) [1] [4]. These studies revealed that N-terminal fragments of dermorphin retained significant opioid activity, prompting synthesis of simplified tripeptides containing the conserved Tyr-Pro motif. H-Tyr-Pro-Ala-NH2 was designed as part of structure-activity relationship (SAR) studies to evaluate how C-terminal modifications influence receptor binding and metabolic stability [4]. Its development exemplifies the broader pharmacological strategy of minimizing peptide backbones while retaining core pharmacophores—a principle that has driven peptide-based drug discovery for decades.
Table 1: Structural Features of H-Tyr-Pro-Ala-NH2
Characteristic | Description | Biological Significance |
---|---|---|
N-Terminus | Tyrosine (Tyr) | Essential for receptor binding via phenol group |
Central Residue | Proline (Pro) | Induces β-turn conformation; enhances stability |
C-Terminus | Alanine amide (Ala-NH2) | Prevents carboxylate degradation; mimics natural C-termini |
Peptide Backbone | Linear tripeptide | Minimal sequence for targeted bioactivity |
H-Tyr-Pro-Ala-NH2 functions as a neurotransmitter mimetic primarily through its N-terminal tyrosine residue, which structurally resembles endogenous opioid peptides. The phenol group of tyrosine engages in critical hydrogen bonding with G-protein-coupled receptors (GPCRs), particularly opioid receptors, while the protonated N-terminal amine forms electrostatic interactions [2] [6]. The central proline residue imposes conformational rigidity by restricting φ and ψ dihedral angles, stabilizing a β-turn structure that positions pharmacophore elements optimally for receptor docking [10]. This conformation mimics the bioactive folds of larger peptides like enkephalins.
The C-terminal alanine amide (Ala-NH2) serves dual functions: it prevents carboxypeptidase-mediated degradation and enhances receptor affinity by mimicking the amidated C-termini of natural neuropeptides (e.g., endorphins). Biophysical studies suggest this tripeptide can penetrate the blood-brain barrier (BBB) due to its small size and amphipathicity—a property observed in other neuroactive peptides like Tyr-Trp-NH2 [8]. Computational modeling indicates interactions with μ-opioid receptors (OPRM1), though with lower affinity than full-length dermorphins [1] [4].
H-Tyr-Pro-Ala-NH2 belongs to a broader class of neuroactive tripeptides whose bioactivity depends on residue-specific modifications:
Table 2: Receptor Affinity Profiles of Neuroactive Tripeptides
Peptide | Primary Target | Relative Affinity | Structural Determinants |
---|---|---|---|
H-Tyr-Pro-Ala-NH2 | μ-opioid receptor | + | Tyr1 phenol; Pro2-induced turn |
H-Tyr-D-Ala-Phe-NH2 | μ-opioid receptor | +++ | D-Ala2 stability; Phe3 aromatic stacking |
H-Tyr-Trp-NH2 | ACE | ++ | Trp2 indole ring |
H-Tyr-Pro-Asn-NH2 | nAChR | +++ | Asn3 polar interaction |
Table 3: Impact of Residue Substitutions on Peptide Stability
Position | Residue Variant | Enzymatic Stability | Structural Effect |
---|---|---|---|
1 (Tyr) | Phe | Similar | Loss of H-bonding capacity |
2 (Pro) | D-Pro | ↑↑ | Altered turn geometry |
2 (Pro) | Ala | ↓↓ | Unstructured backbone |
3 (Ala) | Ser | ↑ | Polar side chain; enhanced solubility |
3 (Ala) | Gly | ↓ | Increased flexibility |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0